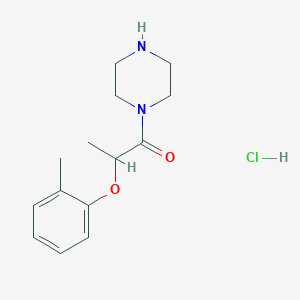
3-(3-メトキシフェニル)-2-メチル-3-オキソプロパン酸メチル
概要
説明
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and an oxopropanoate group
科学的研究の応用
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
Mode of Action
Compounds with similar structures have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, including the phenylpropanoid metabolism pathway .
Pharmacokinetics
A study on a structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), showed that it undergoes rapid metabolism and wide tissue distribution in sprague-dawley rats .
Result of Action
Related compounds have been shown to have various biological effects, such as anti-inflammatory and antiphotoaging activities .
Action Environment
Environmental factors such as temperature, ph, and light exposure can generally affect the stability and efficacy of many chemical compounds .
生化学分析
Biochemical Properties
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of phenolic compounds . These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Cellular Effects
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in downstream gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and energy production pathways.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate involves its binding interactions with specific biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to significant changes in gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under certain environmental stresses. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways include the oxidation and reduction reactions that modify the compound’s structure, leading to the formation of intermediate and final products. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its concentration at target sites, influencing its biochemical activity and effectiveness.
Subcellular Localization
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its interactions with other biomolecules and its overall biochemical effects. For example, the compound’s presence in the mitochondria may influence cellular energy production and metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
類似化合物との比較
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound shares a similar methoxyphenyl group but has a different core structure.
Indole Derivatives: Compounds containing the indole nucleus often exhibit similar biological activities and applications.
Uniqueness
Methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl group, in particular, contributes to its unique properties and differentiates it from other similar compounds.
特性
IUPAC Name |
methyl 3-(3-methoxyphenyl)-2-methyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(12(14)16-3)11(13)9-5-4-6-10(7-9)15-2/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSCMQBWIGBBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B1423469.png)


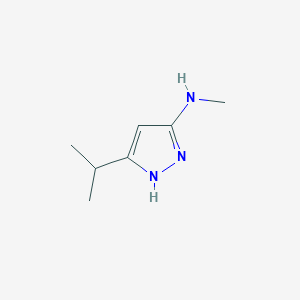
![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)

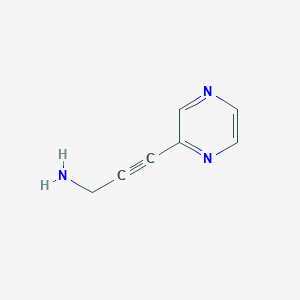
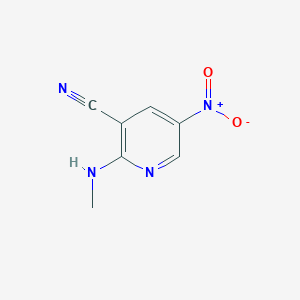
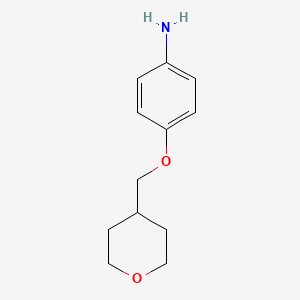
![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)
